

# Technical Monograph: 2-Chlorobenzenecarboperoxoic Acid (o-CPBA)

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## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 2-Chlorobenzenecarboperoxoic acid |
| CAS No.:       | 5106-05-8                         |
| Cat. No.:      | B8638384                          |

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## Executive Summary & Physicochemical Profile[1]

While 3-chlorobenzenecarboperoxoic acid (m-CPBA) is the ubiquitous standard for laboratory epoxidations, its isomer **2-chlorobenzenecarboperoxoic acid** (o-CPBA) represents a specialized reagent often overlooked in general literature.

For the drug development professional, o-CPBA is not merely an isomer; it is a tool for steric differentiation. The proximity of the chlorine atom to the peroxycarboxyl group (the ortho effect) alters the transition state geometry compared to the meta isomer, offering unique diastereoselectivity profiles in the oxidation of chiral alkenes.

## Molecular Specifications

| Property          | Value  | Technical Note  |
|-------------------|--|---|
| IUPAC Name        | 2-Chlorobenzenecarboperoxoic acid              | Also known as o-chloroperbenzoic acid.  |
| Molecular Weight  | 172.57 g/mol                                   | Isomeric with m-CPBA.   |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> ClO <sub>3</sub> |   |
| CAS Number        | 3955-26-8                                      | Distinct from m-CPBA (937-14-4).  |
| Precursor         | 2-Chlorobenzoyl chloride                       | CAS: 609-65-4.[1]   |
| pKa (Conj. Acid)  | -2.9 (est)                                     | Stronger acid than benzoic acid due to inductive (-I) effect of o-Cl.                     |
| Stability         | Low / Moderate                                 | Less stable than m-CPBA; typically generated in situ or used immediately after isolation. |

## Mechanistic Insight: The Ortho-Effect in Oxidation

The utility of o-CPBA lies in the Prilezhaev Reaction mechanism. While the electronic pathway remains a concerted electrophilic oxygen transfer via a "Butterfly Transition State," the ortho substituent introduces a critical steric variable.

## The Steric-Electronic Divergence

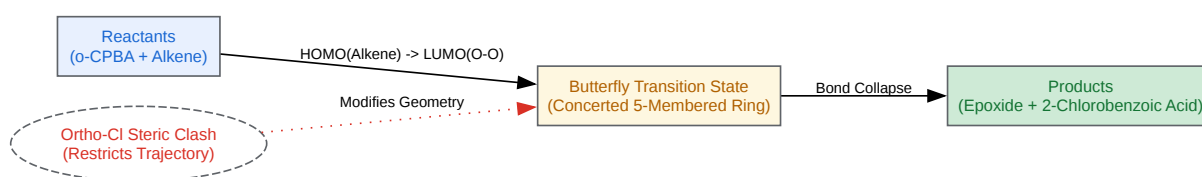
In m-CPBA, the chlorine is distant from the active site, exerting only an electronic (inductive) effect that increases the electrophilicity of the oxygen. In o-CPBA, the chlorine atom physically encroaches on the active site.

- Electronic: The ortho-Cl is electron-withdrawing (-I), increasing the electrophilicity of the peroxy oxygen (similar to m-CPBA).

- Steric: The ortho-Cl forces the peroxy-carboxyl group out of planarity with the benzene ring or restricts the approach of bulky alkenes. This can reverse selectivity in kinetically controlled resolutions.

## Visualization: Mechanistic Pathway

The following diagram illustrates the concerted oxygen transfer and the steric influence of the ortho-substituent.



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Figure 1: The Prilezhaev reaction pathway highlighting where the ortho-chlorine atom exerts steric influence during the transition state.

## Synthesis Protocol: In Situ Generation

Unlike m-CPBA, which is commercially stabilized, o-CPBA is best synthesized fresh to ensure high active oxygen content. The following protocol utilizes 2-chlorobenzoyl chloride as the starting material.

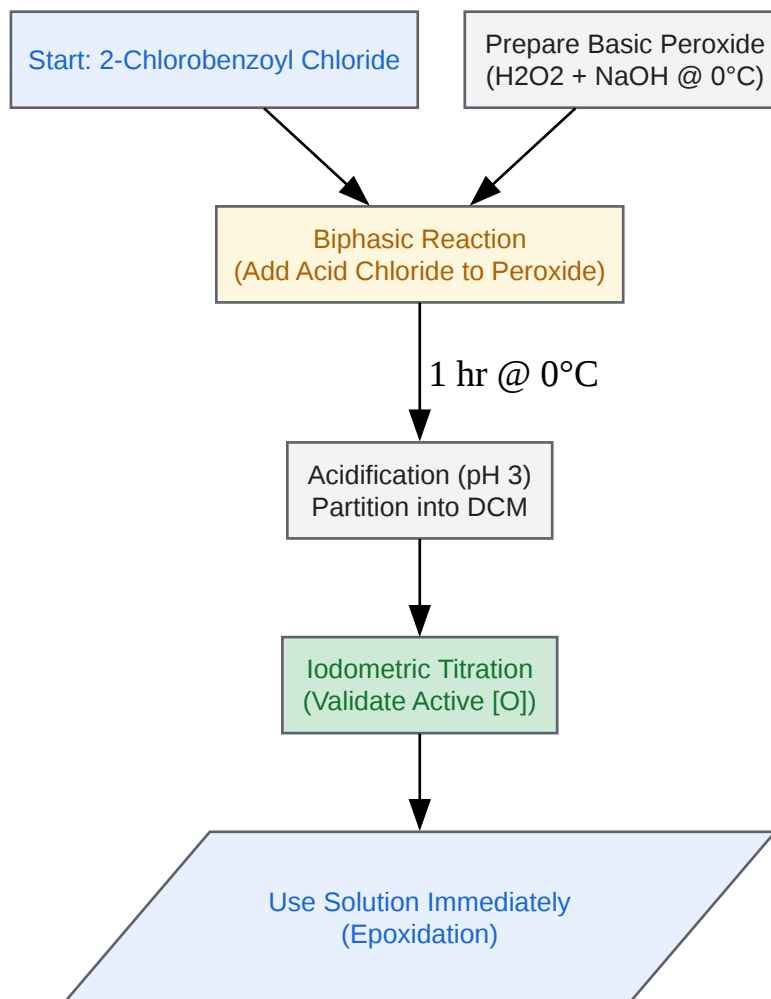
### Reagents & Stoichiometry[3]

- Substrate: 2-Chlorobenzoyl chloride (1.0 equiv)
- Oxidant: Hydrogen Peroxide (30-50% aq., 2.0 equiv)
- Base: Sodium Hydroxide (NaOH) or Pyridine
- Solvent: Dichloromethane (DCM) / Water biphasic system

## Step-by-Step Methodology

- Preparation of Peroxy-Base:
  - In a reaction vessel, cool 2.0 equiv of H<sub>2</sub>O<sub>2</sub> (30%) to 0°C.
  - Slowly add NaOH (2.5 equiv) while maintaining internal temperature <5°C. Caution: Exothermic.
  - Scientific Rationale: Low temperature prevents the decomposition of H<sub>2</sub>O<sub>2</sub> and minimizes the disproportionation of the forming peracid.
- Acylation:
  - Dissolve 1.0 equiv of 2-chlorobenzoyl chloride in minimal DCM.
  - Add the organic phase dropwise to the aqueous peroxy-base solution under vigorous stirring.
  - Maintain temperature at 0–5°C for 60 minutes.
  - Scientific Rationale: Vigorous stirring is required to maximize the interfacial surface area in this biphasic system, ensuring the acyl chloride reacts with the hydroperoxide anion (HOO<sup>-</sup>) rather than hydrolyzing with water.
- Acidification & Extraction:
  - Acidify the mixture carefully with cold 10% H<sub>2</sub>SO<sub>4</sub> to pH ~3.
  - Critical: The peracid (o-CPBA) will partition into the DCM layer upon acidification.
  - Separate the organic layer. Wash once with cold brine.
- Quantification (Self-Validation):
  - Do not evaporate to dryness (explosion hazard). Use the DCM solution directly.
  - Titration: Perform an iodometric titration (KI + Sodium Thiosulfate) on an aliquot to determine the precise molarity of active oxygen.

## Synthesis Workflow Diagram



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Figure 2: Operational workflow for the safe synthesis and validation of o-CPBA from acid chloride precursors.

## Applications in Drug Development

### Diastereoselective Epoxidation

In the synthesis of complex pharmaceutical intermediates (e.g., steroid derivatives or polyols), m-CPBA often yields a mixture of diastereomers.

- Application: Use o-CPBA when the "standard" m-CPBA reaction yields poor selectivity. The increased steric bulk of the ortho-chloro group can favor the formation of the anti-epoxide by

hindering the syn attack trajectory.

## Baeyer-Villiger Oxidation

The migration aptitude in Baeyer-Villiger oxidations correlates with the acidity of the leaving group (the conjugate acid of the peracid).

- Logic: Since o-chlorobenzoic acid (pKa ~2.<sup>[2]</sup><sup>[9]</sup>) is slightly more acidic than m-chlorobenzoic acid (pKa ~3.8), o-CPBA is theoretically a more reactive oxygen donor. This can be exploited for sluggish ketone oxidations where m-CPBA fails to drive conversion.

## Safety & Handling (Critical)

- Explosion Hazard: Like all peracids, o-CPBA is potentially shock-sensitive in its pure solid form. Never concentrate the organic extracts to dryness. Always handle as a solution.
- Storage: If isolation is strictly necessary, store at -20°C in a plastic (non-shattering) container.
- Quenching: Quench reactions with aqueous Sodium Bisulfite (NaHSO<sub>3</sub>) or Sodium Thiosulfate to reduce unreacted peracid to the corresponding benzoic acid before workup.

## References

- PubChem. (n.d.). 2-Chlorobenzoic acid (Precursor Data).<sup>[2]</sup><sup>[3]</sup> National Library of Medicine. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). meta-Chloroperbenzoic acid (Comparative Reactivity).<sup>[4]</sup><sup>[5]</sup> Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2025). The Mechanism of Epoxidation of Alkenes With m-CPBA (Mechanistic Basis). Retrieved from [\[Link\]](#)

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## Sources

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- [2. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 2-Chlorobenzoic acid CAS#: 118-91-2 \[m.chemicalbook.com\]](#)
- [4. MCPBA | CAS#:937-14-4 | Chemsrvc \[chemsrc.com\]](#)
- [5. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
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